molecular formula C22H21N5O4 B2693038 3-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1105204-58-7

3-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2693038
CAS No.: 1105204-58-7
M. Wt: 419.441
InChI Key: KWPCSLVWLDXSEB-UHFFFAOYSA-N
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Description

3-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes a furan ring, a piperazine moiety, and a pyrimidoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, including the formation of the pyrimidoindole core, the introduction of the furan-2-carbonyl group, and the attachment of the piperazine moiety. One common synthetic route is as follows:

    Formation of the Pyrimidoindole Core: The pyrimidoindole core can be synthesized through a cyclization reaction involving an appropriate indole derivative and a suitable reagent such as formamide or formic acid under reflux conditions.

    Introduction of the Furan-2-Carbonyl Group: The furan-2-carbonyl group can be introduced via an acylation reaction using furan-2-carbonyl chloride and a base such as triethylamine.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction using piperazine and an appropriate leaving group such as a halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halides, bases such as sodium hydroxide or potassium carbonate, and solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.

    Biological Studies: It is used as a probe to study biological pathways and molecular interactions, particularly those involving the pyrimidoindole core.

    Chemical Biology: The compound serves as a tool for chemical biology research, enabling the exploration of cellular processes and the identification of new drug targets.

    Industrial Applications: It is utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 3-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can inhibit or activate enzymes involved in key biological processes, leading to therapeutic effects.

    Modulate Receptors: The compound can interact with receptors on the cell surface or within the cell, altering signal transduction pathways.

    Affect Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

3-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one can be compared with other similar compounds, such as:

    Pyrimidoindole Derivatives: These compounds share the pyrimidoindole core but differ in the functional groups attached, leading to variations in their biological activity and chemical properties.

    Furan-Containing Compounds: Compounds with a furan ring exhibit unique reactivity and biological effects, making them valuable in medicinal chemistry.

    Piperazine Derivatives: Piperazine-containing compounds are widely used in pharmaceuticals due to their ability to interact with various biological targets.

The uniqueness of this compound lies in its combination of these structural elements, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c28-18(25-9-11-26(12-10-25)21(29)17-6-3-13-31-17)7-8-27-14-23-19-15-4-1-2-5-16(15)24-20(19)22(27)30/h1-6,13-14,24H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPCSLVWLDXSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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